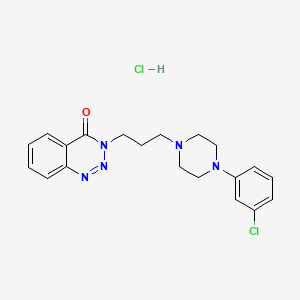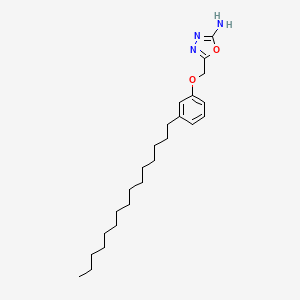
1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Preparation Methods
The synthesis of 1,3,4-oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- typically involves the reaction of aryl hydrazides with various reagents. One common method is the reaction of aryl hydrazides with isoselenocyanato esters via cyclodeselenization in the presence of tetrahydrofuran (THF) and triethylamine (TEA) at optimized temperatures . Another method involves heating the compound in ethanol in the presence of sodium hydroxide and iodine in potassium iodide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide, which can yield up to 97% of the desired product . The compound can also undergo substitution reactions with aryl or heteroaryl carboxylic acid derivatives via acid-catalyzed dehydrative cyclization . Major products formed from these reactions include various substituted oxadiazoles with potential biological activities.
Scientific Research Applications
1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential pharmacological activities . In biology and medicine, it has been studied for its antibacterial, antifungal, antiviral, and anticancer properties . The compound has also shown promise as an anti-inflammatory and analgesic agent . In industry, it is used in the development of new drugs and as a bioisostere for carboxylic acids, esters, and carboxamides .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- involves its interaction with various molecular targets and pathways. The compound can selectively interact with nucleic acids, enzymes, and globular proteins, contributing to its wide range of biological activities . For example, it can inhibit the activity of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase, which are involved in cancer cell proliferation . The compound’s ability to inhibit these enzymes makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- can be compared with other similar compounds in the 1,3,4-oxadiazole family. Similar compounds include 5-methyl-1,3,4-oxadiazol-2-amine and 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine . These compounds share similar structural features and biological activities but may differ in their specific pharmacological properties and mechanisms of action. The uniqueness of 1,3,4-oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- lies in its long alkyl chain, which may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity .
Properties
CAS No. |
117554-46-8 |
|---|---|
Molecular Formula |
C24H39N3O2 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
5-[(3-pentadecylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C24H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)28-20-23-26-27-24(25)29-23/h15,17-19H,2-14,16,20H2,1H3,(H2,25,27) |
InChI Key |
WKUOUUUSGAYKJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


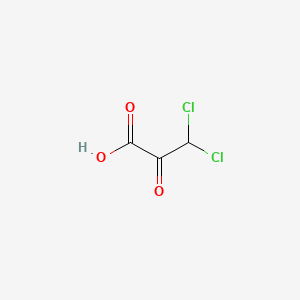
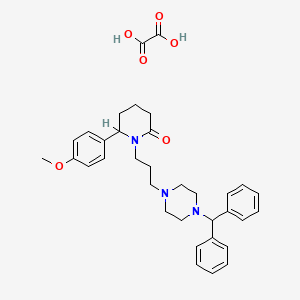
![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)
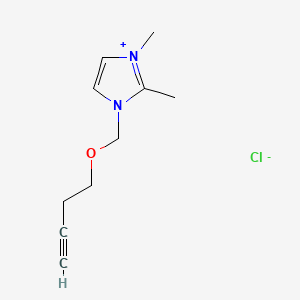
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
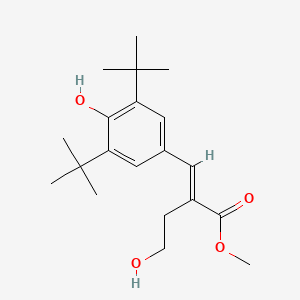


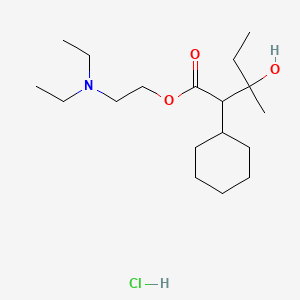
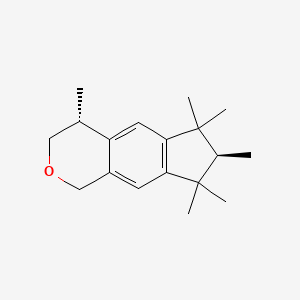
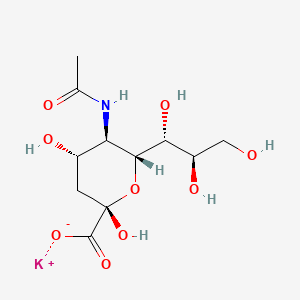
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
